VINYLPENTAMETHYLDISILOXANE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
VINYLPENTAMETHYLDISILOXANE, can be synthesized through hydrosilylation reactions, which involve the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C or C≡C). This reaction is typically catalyzed by transition metals such as platinum, rhodium, or palladium . The hydrosilylation process is highly efficient and allows for the formation of various organosilicon compounds with diverse functional groups .
Industrial Production Methods
In industrial settings, the production of disiloxane, ethenylpentamethyl-, often involves the use of 1,1,3,3-tetramethyldisiloxane as a starting material. This compound undergoes hydrosilylation with alkenes or alkynes under controlled conditions to yield the desired product . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
VINYLPENTAMETHYLDISILOXANE, undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to unsaturated carbon-carbon bonds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or peracids.
Substitution: Involves reagents such as halogens or organometallic compounds.
Major Products Formed
Hydrosilylation: Produces various organosilicon compounds with functional groups.
Oxidation: Forms silanols or siloxanes.
Substitution: Yields substituted disiloxanes with different functional groups.
Scientific Research Applications
VINYLPENTAMETHYLDISILOXANE, has a wide range of applications in scientific research, including:
Polymer Science: Used as a monomer or crosslinking agent in the synthesis of silicone polymers.
Materials Chemistry: Serves as a building block for the development of advanced materials with unique properties.
Biology and Medicine: Investigated for its potential use in biomedical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of disiloxane, ethenylpentamethyl-, primarily involves its ability to undergo hydrosilylation reactions. The transition metal-catalyzed addition of Si-H bonds to unsaturated carbon-carbon bonds allows for the formation of various organosilicon compounds with diverse functional groups . These reactions are highly efficient and can be tailored to produce specific products with desired properties.
Comparison with Similar Compounds
VINYLPENTAMETHYLDISILOXANE, can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: Used as a starting material for the synthesis of various organosilicon compounds.
Dimethyl (trimethylsilyloxy)vinylsilane: Another organosilicon compound with similar reactivity and applications.
1,1,1,3,3-Pentamethyl-3-vinylpropanedisiloxane: Shares similar structural features and is used in similar applications.
The uniqueness of disiloxane, ethenylpentamethyl-, lies in its ability to serve as a versatile building block for the synthesis of advanced materials with tailored properties. Its high reactivity and functional group tolerance make it an attractive compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethenyl-dimethyl-trimethylsilyloxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi2/c1-7-10(5,6)8-9(2,3)4/h7H,1H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRXLWNSVYPSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061692 | |
Record name | Pentamethylvinyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-79-5 | |
Record name | Vinylpentamethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentamethylvinyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3-Pentamethyl-3-vinyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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